molecular formula C7H15Cl2N2O4P B15128296 Carboxyphosphamide-d4

Carboxyphosphamide-d4

Cat. No.: B15128296
M. Wt: 297.11 g/mol
InChI Key: QLAKAJLYYGOZQL-RRVWJQJTSA-N
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Description

Carboxyphosphamide-d4 is a deuterium-labeled derivative of Carboxyphosphamide. It is a stable isotope-labeled compound used primarily in scientific research to study pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxyphosphamide-d4 is synthesized by incorporating deuterium into Carboxyphosphamide. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the Carboxyphosphamide molecule. This process typically requires the use of deuterated reagents and solvents under controlled reaction conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carefully monitored to ensure the incorporation of deuterium at the desired positions in the molecule. The final product is purified and characterized using various analytical techniques to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Carboxyphosphamide-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions can produce various oxidized metabolites, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

Carboxyphosphamide-d4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Carboxyphosphamide-d4 involves its metabolism and interaction with molecular targets. The compound is metabolized to form active intermediates that can interact with various cellular components. These interactions can lead to therapeutic effects or toxic reactions, depending on the specific context .

Comparison with Similar Compounds

Carboxyphosphamide-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its deuterium labeling, which can alter its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .

Properties

Molecular Formula

C7H15Cl2N2O4P

Molecular Weight

297.11 g/mol

IUPAC Name

3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)/i2D2,3D2

InChI Key

QLAKAJLYYGOZQL-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC(=O)O)Cl

Canonical SMILES

C(COP(=O)(N)N(CCCl)CCCl)C(=O)O

Origin of Product

United States

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